molecular formula C5H6N2OS2 B15278229 5-Aminomethylene-3-methylrhodanine CAS No. 73855-56-8

5-Aminomethylene-3-methylrhodanine

Katalognummer: B15278229
CAS-Nummer: 73855-56-8
Molekulargewicht: 174.2 g/mol
InChI-Schlüssel: HRGOUHVSPRZYMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Aminomethylene-3-methylrhodanine is a heterocyclic compound belonging to the rhodanine family. Rhodanines are five-membered ring systems containing sulfur, nitrogen, and oxygen atoms. These compounds have garnered significant interest due to their diverse applications in biochemistry, medicinal chemistry, photochemistry, and coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethylene-3-methylrhodanine typically involves the reaction of 3-methylrhodanine with aminomethylene reagents. One common method is the condensation reaction between 3-methylrhodanine and formaldehyde in the presence of an amine, such as ammonium acetate . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-Aminomethylene-3-methylrhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 5-Aminomethylene-3-methylrhodanine involves its interaction with specific molecular targets and pathways. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This helps regulate blood sugar levels in diabetic patients. The compound’s heterocyclic structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Aminomethylene-3-methylrhodanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

73855-56-8

Molekularformel

C5H6N2OS2

Molekulargewicht

174.2 g/mol

IUPAC-Name

4-hydroxy-5-methanimidoyl-3-methyl-1,3-thiazole-2-thione

InChI

InChI=1S/C5H6N2OS2/c1-7-4(8)3(2-6)10-5(7)9/h2,6,8H,1H3

InChI-Schlüssel

HRGOUHVSPRZYMS-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(SC1=S)C=N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.